molecular formula C26H40O3 B1671940 Inecalcitol CAS No. 163217-09-2

Inecalcitol

Cat. No.: B1671940
CAS No.: 163217-09-2
M. Wt: 400.6 g/mol
InChI Key: HHGRMHMXKPQNGF-WNSNRMDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Inecalcitol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often analogues of this compound with modified biological activities .

Biological Activity

Inecalcitol is a synthetic analog of 1α,25-dihydroxyvitamin D3 (calcitriol) that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological properties.

This compound exhibits its biological effects primarily through modulation of gene expression and signaling pathways involved in cell proliferation and apoptosis. It is significantly more potent than calcitriol in inhibiting the growth of various cancer cell lines.

  • Prostate Cancer : In studies involving androgen-sensitive LNCaP prostate cancer cells, this compound demonstrated an 11-fold increase in potency compared to calcitriol, with an effective dose (ED50) of 2.1 × 10⁻⁹ M. It effectively reduced the expression of crucial oncogenic factors such as ETV1 and Pim-1, which are upregulated in prostate cancer .
  • Chronic Myeloid Leukemia (CML) : this compound has shown synergistic effects when combined with tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib. In vitro studies revealed that combinations with this compound enhanced the antiproliferative activities against K-562 cells, achieving GI50 values as low as 580 pM for imatinib and 0.51 pM for dasatinib .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. In mouse models, the maximum tolerated dose (MTD) was found to be significantly higher than that of calcitriol, indicating a lower risk of hypercalcemia:

  • Half-life : The plasma half-life of this compound was approximately 18.3 minutes post-administration.
  • Maximum Tolerated Dose : The MTD was determined to be 30 μg/mouse (1,300 μg/kg), making it 480 times less hypercalcemic than calcitriol .

Table 1: Summary of Antiproliferative Effects of this compound

Cancer TypeCell LineED50 (M)Combination AgentsSynergistic Effect
Prostate CancerLNCaP2.1 × 10⁻⁹NoneYes
Chronic Myeloid LeukemiaK-5625.6 µMImatinib / DasatinibYes
Squamous Cell CarcinomaSCCNot specifiedNoneYes

Research Findings

  • Prostate Cancer : A study indicated that this compound inhibited tumor growth in xenograft models without significant hypercalcemic effects. This suggests that it may be a safer alternative to calcitriol for cancer therapy .
  • CML Synergy : In combination treatments with TKIs, this compound significantly increased cell death rates across various CML cell lines, with notable success against resistant strains like LAMA84-s, which showed up to 78% cell death when treated with dasatinib and this compound .
  • Apoptotic Induction : this compound has been associated with strong induction of apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Properties

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRMHMXKPQNGF-WNSNRMDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870084
Record name Inecalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR). Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney and effectively prevents rickets in infants. Vitamin D and calcitriol can cause hypercalcemia at high or frequently repeated doses; in turn, hypercalcemia can cause kidney toxicity by accumulation of calcium-containing micro-crystals and heart and muscle dysfunction by impairing contractions. [Hybrigenics Website] The mechanism of action is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR.
Record name Inecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

163217-09-2
Record name Inecalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inecalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INECALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inecalcitol
Reactant of Route 2
Inecalcitol
Reactant of Route 3
Inecalcitol
Reactant of Route 4
Inecalcitol
Reactant of Route 5
Inecalcitol
Reactant of Route 6
Inecalcitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.